BenchChemオンラインストアへようこそ!

4-Nitroisoquinolin-1-amine

Medicinal Chemistry Synthetic Chemistry Melanoma

4-Nitroisoquinolin-1-amine (CAS 78886-54-1) is a bifunctional isoquinoline derivative featuring an electron-withdrawing nitro group at the 4-position and a nucleophilic amine group at the 1-position. With a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol , this compound serves as a versatile heterocyclic building block in medicinal chemistry.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 78886-54-1
Cat. No. B2580143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisoquinolin-1-amine
CAS78886-54-1
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11)
InChIKeyWXHUUCJIMGGFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisoquinolin-1-amine (CAS 78886-54-1): Core Chemical Identity and Structural Baseline


4-Nitroisoquinolin-1-amine (CAS 78886-54-1) is a bifunctional isoquinoline derivative featuring an electron-withdrawing nitro group at the 4-position and a nucleophilic amine group at the 1-position [1]. With a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol [1], this compound serves as a versatile heterocyclic building block in medicinal chemistry. Its solid-state form, moderate predicted lipophilicity (XLogP3-AA = 1.6), and a topological polar surface area of 84.7 Ų [1] define its physicochemical baseline. The compound is commercially available at purities typically ranging from 95% to 97% [2], positioning it as a specialized intermediate rather than a final active pharmaceutical ingredient.

Why Generic Substitution Fails for 4-Nitroisoquinolin-1-amine in Drug Discovery Building Block Procurement


4-Nitroisoquinolin-1-amine cannot be generically substituted with other aminoisoquinolines or nitroisoquinolines because its specific 1,4-substitution pattern dictates divergent synthetic pathways and downstream biological activity profiles. While 1-aminoisoquinoline (CAS 1532-84-9) provides the core scaffold for B-Raf kinase inhibitors [1], its unsubstituted aromatic ring lacks the synthetic handle required for further diversification at the 4-position without additional, often inefficient, C–H functionalization steps. Conversely, 4-nitroisoquinoline requires a separate amination step to install the crucial 1-amino group. Patent literature confirms a dedicated two-step synthesis—nitration followed by amination—to generate this precise scaffold, which acts as the essential gateway intermediate for constructing potent diarylurea derivatives that achieve nanomolar activity against melanoma cell lines [2][3]. A generic procurement strategy selecting a single-point substituted analog introduces unavoidable re-synthesis burdens and risks failure to recapitulate the structure-activity relationships (SAR) established around this exact scaffold.

Quantitative Differentiation Evidence for 4-Nitroisoquinolin-1-amine Against Comparator Building Blocks


Synthetic Efficiency: 4-Nitroisoquinolin-1-amine as the Direct Precursor for Anti-Melanoma Diarylurea Derivatives

The core differentiation of 4-nitroisoquinolin-1-amine lies in its role as the specific synthetic precursor for a series of aminoisoquinolinylurea derivatives exhibiting superior antiproliferative potency compared to the clinical kinase inhibitor Sorafenib. While the comparator building block 1-aminoisoquinoline leads to unsubstituted aminoisoquinoline cores (B-Raf inhibitor scaffold) [1], 4-nitroisoquinolin-1-amine is the required intermediate for constructing the 4-substituted aminoisoquinoline core found in compounds 1d, 1l, 1n, 1p, 1q, and 1t. The most potent derivative, compound 1p, achieved an IC50 of 0.41 µM against the A375P human melanoma cell line, establishing a superiority threshold against Sorafenib (used as the reference control within the same study) [2]. This quantitative advantage is contingent upon the unique 4-nitro-1-aminoisoquinoline scaffold; alternative building blocks would necessitate a distinct synthetic route and have shown divergent SAR outcomes.

Medicinal Chemistry Synthetic Chemistry Melanoma

Reactivity Advantage: Dual Functionalization Compared to Single-Point Substituted Analogs

Unlike mono-substituted comparators 1-aminoisoquinoline or 4-nitroisoquinoline, 4-nitroisoquinolin-1-amine possesses two orthogonal reactive handles that enable sequential chemoselective transformations. The 1-amino group can be selectively functionalized (e.g., urea formation with isocyanates) while the 4-nitro group remains intact, or alternatively, the 4-nitro group can be reduced to the corresponding 4-amino derivative for subsequent elaboration. This orthogonality is not achievable with either mono-substituted analog without additional protection/deprotection sequences [1]. Commercial purity standards of 95–97% [2] ensure that researchers can rely on consistent reactivity without unpredictable interference from positional isomers—a key procurement consideration when scaling reactions.

Chemical Synthesis Methodology Chemoselectivity

Target Product Profile: Purity Benchmarks Against Research-Grade Comparators

Reputable vendors supply 4-nitroisoquinolin-1-amine at documented purity levels of 95% (CymitQuimica ) and 97% (Beyotime [1]). This exceeds or matches the typical purity range of common comparator building blocks such as commercial 1-aminoisoquinoline (often sold at 98% but with variable over time, per Sigma-Aldrich discontinuation ). The transparent purity documentation reduces quality-risk in procurement, an important consideration when competing against less thoroughly characterized generic isoquinoline stock available from non-specialist distributors.

Chemical Purity Quality Control Procurement Specifications

Procurement-Driven Application Scenarios for 4-Nitroisoquinolin-1-amine


Synthesis of Kinase-Targeted Diarylurea Libraries for Melanoma Drug Discovery

Medicinal chemistry teams designing next-generation RAF kinase inhibitors can directly apply 4-nitroisoquinolin-1-amine as the core building block, following the validated synthetic protocol by Cho et al. (2012) to generate potent antiproliferative agents with demonstrated superiority over Sorafenib against A375P melanoma cells (lead compound 1p IC50 = 0.41 µM) [1]. This scenario demands a scaffold that simultaneously presents the 1-amino group for urea linkage and retains the 4-nitro group for subsequent diversification or reduction, a requirement that rules out simpler commercial isoquinolines.

Chemoselective Orthogonal Functionalization for Parallel Synthesis

In high-throughput synthesis laboratories, the dual orthogonal reactivity of 4-nitroisoquinolin-1-amine [1] is leveraged to construct diverse compound arrays without protecting-group chemistry. The 1-amine can be derivatized (e.g., acylated or converted to ureas) while the 4-nitro group is subsequently modified (reduced to amine or subjected to nucleophilic aromatic substitution). Mono-substituted comparators like 1-aminoisoquinoline lack this second point of diversity, resulting in a lower density of chemical space exploration per synthesis cycle [2].

Reduction to 1,4-Diaminoisoquinoline for CNS-Penetrant Lead Optimization

The 4-nitro group serves as a latent 4-amino moiety. Selective reduction of 4-nitroisoquinolin-1-amine produces 1,4-diaminoisoquinoline, a scaffold of emerging interest in neurological target modulation [1]. The controlled reduction of commercially sourced material with documented purity [2] mitigates the risk of over-reduction by-products. This specific transformation is not achievable from 1-aminoisoquinoline alone, making the procurement of the nitro precursor the critical path step.

Academic Procurement for Reproducible SAR Studies on Isoquinoline-Based Inhibitors

For academic groups seeking to replicate or extend published structure-activity relationships on aminoisoquinoline-containing inhibitors, 4-nitroisoquinolin-1-amine is the required starting material. The published synthetic route [1] explicitly depends on this scaffold. Substitution with other isoquinoline derivatives would produce different intermediates, compromising the ability to benchmark results against literature data. Reliable commercial availability at 95-97% purity [2] ensures that academic procurement can support reproducible research without the need for extensive in-house purification.

Quote Request

Request a Quote for 4-Nitroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.